Estradiene dione-3-keta
Overview
Description
Estradiene dione-3-keta is an organic compound with the molecular formula C20H26O3. It is a derivative of estradiol and is known for its unique chemical structure, which includes an ethylene ketal group. This compound is primarily used in the synthesis of various pharmaceuticals and has significant applications in scientific research.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Estradiene dione-3-keta are currently unknown
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature . It is also advised to avoid dust formation and to avoid breathing in any dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
The role of Estradiene dione-3-keta in biochemical reactions is not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
This compound has been found to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the design and interpretation of experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, where the compound only produces an effect above a certain dosage . High doses of this compound can also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters and binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiene dione-3-keta can be synthesized through multiple synthetic routes. One common method involves the reaction of 1,3-dioxolane, 2,2’-[1,2-ethanediylbis(oxy)]bis- and estra-4,9-diene-3,17-dione with ethylene glycol. The reaction is typically carried out in the presence of hydrogen chloride in tetrahydrofuran at temperatures ranging from -10°C to -5°C under an inert atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with precise control over temperature and reaction conditions. The process includes steps such as ketal formation, crystallization, and refining to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Estradiene dione-3-keta undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethylene ketal group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Estradiene dione-3-keta has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including hormone regulation and receptor interactions.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in hormone replacement therapy and cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Estradiene dione-3-keta can be compared with other similar compounds, such as:
Estradiol: A natural estrogen hormone with a similar core structure but without the ethylene ketal group.
Estrone: Another estrogen hormone with a ketone group at the C17 position.
Gestrinone: A synthetic steroid with similar applications in hormone therapy.
Uniqueness: this compound is unique due to its ethylene ketal group, which provides stability and distinct reactivity compared to other similar compounds. This structural feature makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(8S,13S,14S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3/t16-,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOQKQRMICQUQC-AOIWGVFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC5(C4)OCCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427741 | |
Record name | Estradiene dione-3-keta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5571-36-8 | |
Record name | Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5571-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005571368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiene dione-3-keta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RAF5TL6V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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